Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O2 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 23 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is JSRUCGIETXRETJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight is 341.24300 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Vandetanib and Industrial Applications
One notable application of similar compounds involves the synthesis of Vandetanib, a therapeutic agent. A study by W. Mi (2015) detailed the synthesis of Vandetanib, which used tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate. This process was highlighted for its commercial viability and higher yields, indicating the importance of such compounds in industrial pharmaceutical manufacturing.
Piperazine Derivatives in Drug Design
Research on piperazine derivatives has shown their vast therapeutic potential, from CNS agents to anticancer and cardio-protective agents. The study "Piperazine derivatives for therapeutic use: a patent review (2010-present)" by A. Rathi et al. (2016) emphasizes the flexibility and significance of piperazine-based molecules in drug discovery, highlighting their widespread application in various therapeutic areas.
Antioxidant Properties and Environmental Impacts
A review on synthetic phenolic antioxidants by Runzeng Liu and S. Mabury (2020) discusses compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) for their role in extending product shelf life. While not directly related, the study underscores the broader relevance of tert-butyl groups in scientific research, particularly concerning environmental occurrence and toxicity.
Role in Antimycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial activities against strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The comprehensive review by P. Girase et al. (2020) elaborates on the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, providing insights into developing safer, selective, and cost-effective anti-mycobacterial agents.
Environmental Remediation
The environmental persistence of related compounds like methyl tert-butyl ether (MTBE) has prompted research into remediation methods. Studies such as "Adsorption Studies of Methyl Tert-butyl Ether from Environment" by M. Vakili et al. (2017) review the adsorption techniques for removing MTBE from water, highlighting the environmental considerations in the use of tert-butyl-based compounds.
Safety and Hazards
Mechanism of Action
Chemical Structure
The compound “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Properties
The molecular weight of this compound is 355.27 . It appears as a solid at 20°C .Storage
It should be stored in a sealed container in a dry environment, at a temperature between 2-8°C .Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with proteases, leading to the inhibition of protein degradation. Additionally, this compound can form non-covalent interactions with proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can either promote or inhibit cell growth . Furthermore, this compound can impact gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of specific genes . These cellular effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors or histone-modifying enzymes . These interactions result in changes in chromatin structure and transcriptional activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can either be excreted or further metabolized . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPMLLFLZWGTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701797 | |
Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865314-27-8 | |
Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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